molecular formula C6H7NO2S B145520 N-hydroxy-N-methylthiophene-2-carboxamide CAS No. 133808-08-9

N-hydroxy-N-methylthiophene-2-carboxamide

Cat. No. B145520
M. Wt: 157.19 g/mol
InChI Key: JQNCCPZMHNPGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-N-methylthiophene-2-carboxamide (NMTC) is a heterocyclic compound that has received significant attention in scientific research due to its potential as a therapeutic agent. NMTC is a member of the thiophene family, which is known for its diverse biological activities.

Mechanism Of Action

N-hydroxy-N-methylthiophene-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDACs. HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC activity, N-hydroxy-N-methylthiophene-2-carboxamide can increase the acetylation of histones, leading to the activation of tumor suppressor genes and ultimately resulting in cancer cell death.

Biochemical And Physiological Effects

N-hydroxy-N-methylthiophene-2-carboxamide has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-hydroxy-N-methylthiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. In animal studies, N-hydroxy-N-methylthiophene-2-carboxamide has been shown to reduce the growth of tumors and increase survival rates.

Advantages And Limitations For Lab Experiments

One advantage of using N-hydroxy-N-methylthiophene-2-carboxamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-hydroxy-N-methylthiophene-2-carboxamide specifically targets HDACs and does not affect other enzymes. However, one limitation of using N-hydroxy-N-methylthiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on N-hydroxy-N-methylthiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of pure N-hydroxy-N-methylthiophene-2-carboxamide. Additionally, further studies are needed to investigate the potential of N-hydroxy-N-methylthiophene-2-carboxamide as a therapeutic agent for other diseases besides cancer. Finally, more research is needed to understand the mechanism of action of N-hydroxy-N-methylthiophene-2-carboxamide and its effects on gene expression.

Synthesis Methods

N-hydroxy-N-methylthiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the addition of methylamine and hydroxylamine. The resulting product is then purified through recrystallization to obtain pure N-hydroxy-N-methylthiophene-2-carboxamide.

Scientific Research Applications

N-hydroxy-N-methylthiophene-2-carboxamide has been studied extensively for its potential as an anti-cancer agent. Several studies have shown that N-hydroxy-N-methylthiophene-2-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the activation of tumor suppressor genes, ultimately resulting in cancer cell death.

properties

IUPAC Name

N-hydroxy-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNCCPZMHNPGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-N-methylthiophene-2-carboxamide

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